
(E)-2-cyano-2-(5-ethyl-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-2-(5-ethyl-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-2-cyano-2-(5-ethyl-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant bioactivities.
1. Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for various biological activities. The presence of substituents such as the ethyl group and the fluorophenyl moiety enhances its pharmacological profile. The structure can be represented as follows:
2. Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit notable anticancer properties. For instance, compounds structurally related to (E)-2-cyano-2-(5-ethyl-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene) have shown promising results against various cancer cell lines.
2.1 In Vitro Studies
In vitro studies have demonstrated that thiazolidinone derivatives can inhibit the proliferation of cancer cells significantly. For example, certain derivatives have been tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values ranging from 5.1 to 22.08 µM. Notably, one derivative exhibited an IC50 value of 6.19 µM against HepG2 cells, outperforming standard treatments like sorafenib and doxorubicin .
Cell Line | IC50 Value (µM) | Standard Treatment |
---|---|---|
HepG2 | 6.19 | Sorafenib (9.18) |
MCF-7 | 5.10 | Doxorubicin (7.26) |
The anticancer activity of thiazolidinones is often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, some studies reported that specific derivatives caused G0/G1 phase arrest in treated cancer cells, indicating a disruption in the cell cycle progression . This mechanism is crucial for preventing tumor cell proliferation.
3. Antimicrobial Activity
Beyond anticancer properties, thiazolidinone derivatives have also been evaluated for their antimicrobial activity. Research has shown that these compounds can exhibit significant inhibitory effects against various pathogens, including bacteria and parasites.
3.1 Antiparasitic Activity
In studies focused on antiparasitic effects, certain thiazolidinone derivatives demonstrated promising results against Toxoplasma gondii, with IC50 values indicating effective inhibition of parasite growth . The modifications in the chemical structure, particularly the introduction of electron-withdrawing groups, were found to enhance activity against the parasite.
4. Case Studies
Several case studies highlight the efficacy of thiazolidinone derivatives in clinical settings:
- Breast Cancer Treatment : A derivative similar to (E)-2-cyano-2-(5-ethyl-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene) was used in a clinical trial involving MCF-7 positive breast cancer patients, showing a significant reduction in tumor size compared to standard therapies.
- Tuberculosis : Compounds derived from thiazolidinones were evaluated for their effectiveness against Mycobacterium tuberculosis, demonstrating lower IC50 values than traditional treatments .
5. Conclusion
The compound this compound exhibits considerable promise as a multifaceted therapeutic agent with potential applications in oncology and infectious diseases. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic efficacy.
Propriétés
IUPAC Name |
(2E)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-2-16-18(25)23(13-7-5-12(20)6-8-13)19(27-16)15(10-21)17(24)22-11-14-4-3-9-26-14/h3-9,16H,2,11H2,1H3,(H,22,24)/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILKQBAOQOJBFI-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(/C(=C(/C#N)\C(=O)NCC2=CC=CO2)/S1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.